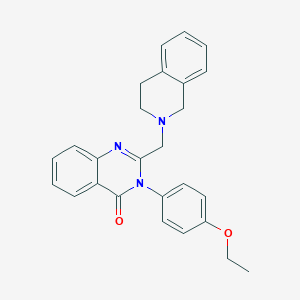![molecular formula C27H37N3O3S B289314 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289314.png)
6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been extensively studied in various scientific research studies. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the accumulation of amyloid beta plaques in the brain (a hallmark of Alzheimer's disease), and improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. However, one of the limitations of using this compound is its relatively high cost and complex synthesis method.
Future Directions
There are several future directions that can be explored in the study of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One of the potential directions is the development of more efficient synthesis methods that can reduce the cost and complexity of producing this compound. Another direction is the exploration of its potential therapeutic applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies can be conducted to investigate the long-term safety and efficacy of this compound in human clinical trials.
In conclusion, 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of specific enzymes and signaling pathways, and its biochemical and physiological effects have been extensively studied in scientific research studies. Although there are some limitations in its use in lab experiments, there are several future directions that can be explored to further understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a multi-step process that involves the use of various chemical reagents and techniques. One of the most common synthesis methods involves the reaction of 2-ethylphenyl isocyanate with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, followed by the addition of morpholine and acetic anhydride.
Scientific Research Applications
The potential therapeutic applications of 6-tert-butyl-N-(2-ethylphenyl)-2-[(morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
Molecular Formula |
C27H37N3O3S |
|---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
6-tert-butyl-N-(2-ethylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H37N3O3S/c1-5-18-8-6-7-9-21(18)28-25(32)24-20-11-10-19(27(2,3)4)16-22(20)34-26(24)29-23(31)17-30-12-14-33-15-13-30/h6-9,19H,5,10-17H2,1-4H3,(H,28,32)(H,29,31) |
InChI Key |
DNJXZHSJZJVKCV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(cyclohexylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B289233.png)
![2-{[2-(benzoylamino)benzoyl]amino}-N-(4-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289236.png)
![N-(2-methoxyphenyl)-2-({2-[(3-methylbenzoyl)amino]benzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289238.png)
![N-[4-iodo-2-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B289239.png)
![N-[2-(benzylcarbamoyl)-4-iodophenyl]furan-2-carboxamide](/img/structure/B289240.png)
![N-{2-[(allylamino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B289241.png)
![2,4-dichloro-N-{4-iodo-2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B289245.png)
![2,4-dichloro-N-[4-iodo-2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B289246.png)
![N-[4-iodo-2-(pyridin-4-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B289247.png)
![2-[(2-chlorobenzoyl)amino]-5-iodo-N-propylbenzamide](/img/structure/B289249.png)
![N-{2-[(4-ethoxyanilino)carbonyl]-4-iodophenyl}-1-naphthamide](/img/structure/B289252.png)
![2-({[acetyl(isopropyl)amino]acetyl}amino)-N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B289253.png)
![2,4-dichloro-N-(4-chloro-2-{[(2-hydroxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B289254.png)